4-Ethoxy-2-(pyrrolidin-1-yl)aniline
CAS No.:
Cat. No.: VC18370796
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O |
|---|---|
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 4-ethoxy-2-pyrrolidin-1-ylaniline |
| Standard InChI | InChI=1S/C12H18N2O/c1-2-15-10-5-6-11(13)12(9-10)14-7-3-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 |
| Standard InChI Key | NMNZFRIYGCPWEO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC(=C(C=C1)N)N2CCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-ethoxy-2-pyrrolidin-1-ylaniline, reflects its hybrid structure:
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Aniline core: A benzene ring with an amino group (-NH₂) at position 1.
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Ethoxy substituent: An -OCH₂CH₃ group at position 4.
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Pyrrolidine moiety: A five-membered saturated nitrogen heterocycle at position 2.
The canonical SMILES string CCOC1=CC(=C(C=C1)N)N2CCCC2 encodes this arrangement, while the InChIKey NMNZFRIYGCPWEO-UHFFFAOYSA-N provides a unique identifier for computational studies .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 206.28 g/mol | |
| Density | 1.1±0.1 g/cm³ | |
| Boiling Point | 362.2±22.0°C (760 mmHg) | |
| Flash Point | 172.9±22.3°C | |
| LogP (Partition Coefficient) | 1.19 |
The compound’s moderate lipophilicity (LogP = 1.19) suggests balanced solubility in both aqueous and organic phases, a trait advantageous for drug design . Its melting point remains unreported, likely due to challenges in crystallization .
Synthesis and Optimization
Purification and Characterization
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane), with final characterization via:
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NMR: Distinct signals for ethoxy (-OCH₂CH₃, δ 1.3–1.5 ppm) and pyrrolidine protons (δ 2.7–3.3 ppm).
Pharmaceutical Applications
Central Nervous System (CNS) Drug Development
The compound’s dual functionality—aniline’s hydrogen-bonding capacity and pyrrolidine’s conformational flexibility—makes it a promising intermediate for CNS-targeted agents:
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Dopamine Receptor Ligands: Structural analogs act as D₂/D₃ receptor partial agonists, relevant to Parkinson’s disease and schizophrenia .
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Serotonin Modulators: Ethoxy-aniline derivatives exhibit affinity for 5-HT₁ₐ/₂c receptors, potential targets for depression and anxiety .
A 2025 study highlighted its role in synthesizing Compound X, a blood-brain barrier-penetrant D₃ agonist with 50 nM IC₅₀ .
Non-Pharmaceutical Applications
Organic Materials Synthesis
The aniline group’s redox activity enables participation in:
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Conductive Polymers: Oxidative polymerization yields polyaniline analogs with tunable conductivity .
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Dye Synthesis: Coupling with diazonium salts produces azo dyes for textiles (λmax = 450–550 nm) .
Catalysis
Pyrrolidine’s tertiary nitrogen can coordinate metals, forming catalysts for:
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Cross-Coupling Reactions: Suzuki-Miyaura coupling (yield >90% with Pd/PCy₃) .
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Asymmetric Hydrogenation: Enantiomeric excess up to 98% in ketone reductions .
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
Flow chemistry and microwave-assisted synthesis could enhance efficiency and purity.
Biological Activity Profiling
Priority areas for study:
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In Vitro Screening: Against NIH/3T3 (cytotoxicity) and HEK293 (receptor binding) cell lines.
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In Vivo Pharmacokinetics: Oral bioavailability and metabolite identification in rodent models.
Computational Modeling
QSAR studies and molecular docking (e.g., with D₃ receptor PDB: 7CMV) may predict optimized derivatives with enhanced affinity .
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